(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C11H10ClF3N2O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature, time, and choice of solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: The methanone moiety can react with other compounds to form condensation products
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The choice of solvent and temperature can also significantly influence the reaction outcomes. For example, substitution reactions may require polar aprotic solvents and elevated temperatures, while oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Morpholine: A component of the target compound’s structure.
Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl-substituted pyridine rings
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a morpholino group attached to a methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H10ClF3N2O2 |
---|---|
Molecular Weight |
294.66 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-9-7(1-2-8(16-9)11(13,14)15)10(18)17-3-5-19-6-4-17/h1-2H,3-6H2 |
InChI Key |
NIXZJLDRQDFQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.